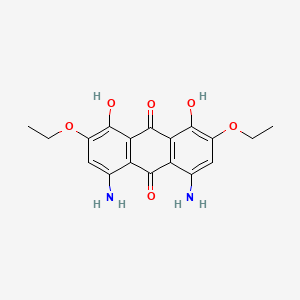
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes amino, ethoxy, and hydroxy groups attached to an anthracene backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the anthraquinone core, which undergoes a series of substitutions and additions to introduce the amino, ethoxy, and hydroxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, which are crucial for maintaining the integrity of the compound. Additionally, purification steps, such as crystallization and chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The amino and ethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.
科学研究应用
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of high-performance materials and coatings.
作用机制
The mechanism of action of 4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects.
相似化合物的比较
Similar Compounds
1,8-Diamino-4,5-dihydroxyanthracene-9,10-dione: Similar in structure but lacks the ethoxy groups.
2,7-Diethoxy-1,8-dihydroxyanthracene-9,10-dione: Similar but lacks the amino groups.
4,5-Dihydroxyanthracene-9,10-dione: Lacks both amino and ethoxy groups.
Uniqueness
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
88604-03-9 |
|---|---|
分子式 |
C18H18N2O6 |
分子量 |
358.3 g/mol |
IUPAC 名称 |
4,5-diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O6/c1-3-25-9-5-7(19)11-13(15(9)21)18(24)14-12(17(11)23)8(20)6-10(16(14)22)26-4-2/h5-6,21-22H,3-4,19-20H2,1-2H3 |
InChI 键 |
OGJQNOFELGFVGB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


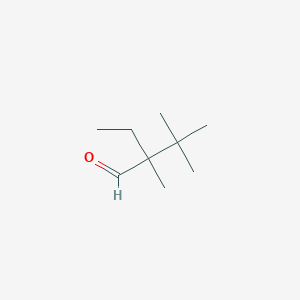
![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
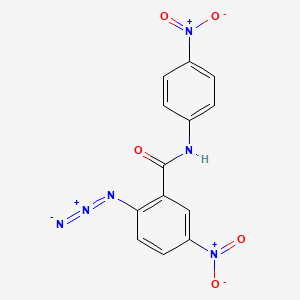
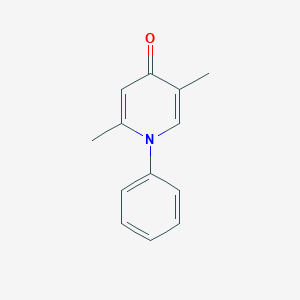



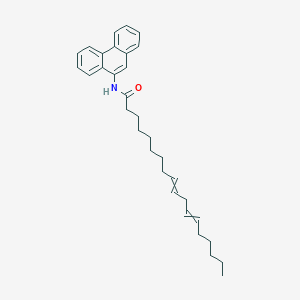

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
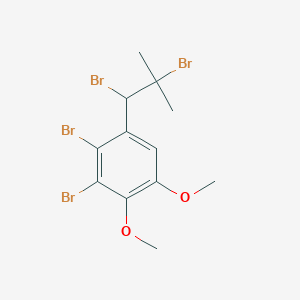
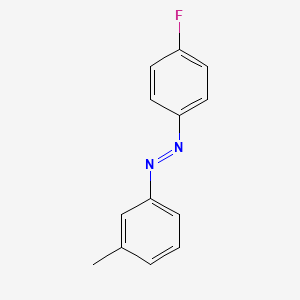
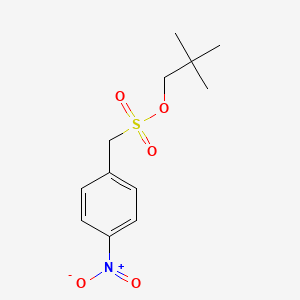
![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
